5'-Chlorospiro[cyclopropane-1,3'-indoline]
Overview
Description
“5’-Chlorospiro[cyclopropane-1,3’-indoline]” is a chemical compound with the CAS Number: 1538359-43-1 . It has a molecular weight of 179.65 and its IUPAC name is 5’-chlorospiro[cyclopropane-1,3’-indoline] . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “5’-Chlorospiro[cyclopropane-1,3’-indoline]” is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“5’-Chlorospiro[cyclopropane-1,3’-indoline]” appears as a yellow to brown sticky oil to semi-solid .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Process : The compound 5'-Chlorospiro[cyclopropane-1,3'-indoline] and its variants have been synthesized through various chemical reactions. For example, a specific derivative was synthesized via a pseudo three-component reaction using mandelic acid as a catalyst. This compound was characterized using techniques like FT-IR, 1H NMR, and HRMS (Sharma et al., 2021).
Chemical Structure and Properties
- Crystal Structure Determination : Single crystal X-ray crystallography was used to determine the crystal structure of the synthesized compound. The study found triclinic crystals with a specific space group and detailed how the crystal structure was stabilized by a system of molecular interactions (Sharma et al., 2021).
- Hirshfeld Surface Analysis : This technique was applied for analyzing the molecular interactions in the crystal structure, contributing to understanding the compound's properties (Sharma et al., 2021).
Synthesis of Structurally Related Compounds
- Indoline Alkaloids Synthesis : A cyclopropanation strategy has been employed in synthesizing indoline alkaloids, a class of natural products with potent biological activities. This strategy involved the cyclopropanation of simple indoles and enamines, crucial for constructing complex nitrogen-containing ring systems (Zhang et al., 2011).
Chemical Transformations and Reactions
- Diastereoselective Synthesis : The compound has been involved in reactions yielding various functionalized spiro[cyclopropane-1,3'-indolines] with high diastereoselectivity. These reactions offer insights into the compound's versatility in chemical transformations (Qi et al., 2016).
Molecular Docking Studies
- Inhibition Properties : Molecular docking studies have been performed to gain insights into the inhibition property of synthesized derivatives of 5'-Chlorospiro[cyclopropane-1,3'-indoline] for specific human enzymes. This application is significant for understanding the potential biological activities of these compounds (Sharma et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOPQNQNAIPLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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